Validated Linker Chemistry in CCW 28-3
CCW16-C4-NHBoc is the direct synthetic precursor to the first reported RNF4-dependent BRD4 degrader, CCW 28-3. Its C4 alkyl linker was specifically selected based on SAR studies that identified the 4-methoxy group of CCW16 as the ideal exit vector for a linker [1]. The resulting degrader, CCW 28-3, demonstrated potent RNF4 engagement with an IC50 of 0.54 uM, which is a 2-fold higher potency than the parent ligand CCW16 in a competitive ABPP assay [1]. In contrast, no analogous quantitative efficacy data for degraders built from alternative linkers like C6 or PEG1 have been reported in the primary literature, making CCW16-C4-NHBoc the only conjugate with a directly measured biochemical activity benchmark.
| Evidence Dimension | Biochemical potency (RNF4 engagement in competitive ABPP assay) |
|---|---|
| Target Compound Data | CCW 28-3 (derived from CCW16-C4-NHBoc) IC50 = 0.54 uM |
| Comparator Or Baseline | Parent ligand CCW16 IC50 = ~1 uM (extrapolated from 2-fold potency difference) |
| Quantified Difference | Approximately 2-fold increase in potency for the PROTAC built on the C4 linker |
| Conditions | 231MFP breast cancer cell lysates in a competitive activity-based protein profiling (ABPP) assay against a rhodamine-azide probe. |
Why This Matters
This provides the only direct biochemical evidence for an optimal linker attachment strategy on the RNF4 ligand CCW16, offering a proven starting point for degrader development without iterative linker screening.
- [1] Ward, C. C., et al. (2019). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. ACS Chemical Biology, 14(11), 2430-2440. View Source
